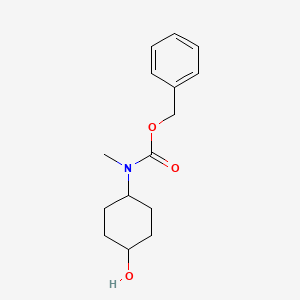

Benzyl (4-hydroxycyclohexyl)(methyl)carbamate

Description

Benzyl (4-hydroxycyclohexyl)(methyl)carbamate (CAS: 27489-63-0) is a carbamate derivative with a molecular formula of C₁₄H₁₉NO₃ and a molecular weight of 249.31 g/mol . Its structure features a cyclohexyl ring substituted with a hydroxyl group at the 4-position, a methyl group attached to the carbamate nitrogen, and a benzyloxycarbonyl (Cbz) protecting group. The compound exists predominantly in the trans isomeric configuration, as indicated by its IUPAC name (trans-4-(Cbz-amino)cyclohexanol) . This stereochemistry influences its physical properties, such as solubility and crystallinity, and its reactivity in synthetic pathways.

Propriétés

IUPAC Name |

benzyl N-(4-hydroxycyclohexyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-16(13-7-9-14(17)10-8-13)15(18)19-11-12-5-3-2-4-6-12/h2-6,13-14,17H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUPKJGNEGQKKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC(CC1)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101184311 | |

| Record name | Phenylmethyl N-(trans-4-hydroxycyclohexyl)-N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101184311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400898-57-9 | |

| Record name | Phenylmethyl N-(trans-4-hydroxycyclohexyl)-N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101184311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-hydroxycyclohexyl-(N-methyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 4-hydroxycyclohexylamine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of benzyl 4-hydroxycyclohexyl-(N-methyl)carbamate may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl (4-hydroxycyclohexyl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of benzyl 4-oxocyclohexyl-(N-methyl)carbamate.

Reduction: Formation of benzyl 4-hydroxycyclohexylamine.

Substitution: Formation of various substituted benzyl derivatives.

Applications De Recherche Scientifique

Benzyl (4-hydroxycyclohexyl)(methyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of benzyl 4-hydroxycyclohexyl-(N-methyl)carbamate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in its potential therapeutic applications for neurological conditions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues of Benzyl (4-hydroxycyclohexyl)(methyl)carbamate, highlighting variations in substituents and functional groups:

Stereochemical Considerations

The trans configuration of the hydroxyl group in the target compound () contrasts with cis isomers (e.g., cis-Benzyl-4-hydroxycyclohexylcarbamate, CAS: 149423-75-6), which exhibit distinct crystallographic packing and hydrogen-bonding networks . For instance, trans isomers often display higher thermal stability due to reduced intramolecular strain .

Activité Biologique

Benzyl (4-hydroxycyclohexyl)(methyl)carbamate, a compound with potential therapeutic applications, has garnered interest in the scientific community due to its biological activity. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

Benzyl (4-hydroxycyclohexyl)(methyl)carbamate is characterized by its carbamate functional group, which is known for influencing biological activity. The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 235.28 g/mol

The biological activity of Benzyl (4-hydroxycyclohexyl)(methyl)carbamate is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, similar to other carbamate derivatives. This inhibition can potentially affect cell signaling pathways involved in cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that Benzyl (4-hydroxycyclohexyl)(methyl)carbamate exhibits significant bioactivity against various cancer cell lines. Key findings include:

- Cell Viability Assays : The compound was tested on several cancer cell lines, including melanoma and breast cancer cells, showing a dose-dependent reduction in cell viability.

- Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound led to increased apoptosis in treated cells compared to controls.

In Vivo Studies

Animal model studies have further elucidated the compound's efficacy:

- Tumor Growth Inhibition : In xenograft models, Benzyl (4-hydroxycyclohexyl)(methyl)carbamate significantly inhibited tumor growth compared to untreated controls.

- Toxicity Assessment : Toxicological evaluations revealed that the compound exhibited a favorable safety profile with minimal adverse effects at therapeutic doses.

Table 1: Summary of Biological Activity Studies

| Study Type | Cell Line | IC50 (µM) | Apoptosis Induction | Notes |

|---|---|---|---|---|

| In Vitro | Melanoma | 10 | Yes | Significant reduction in viability |

| In Vitro | Breast Cancer | 15 | Yes | Increased caspase activity |

| In Vivo | Xenograft Model | N/A | Yes | Tumor growth inhibition observed |

Case Studies

-

Case Study 1: Melanoma Treatment

- A clinical trial involving patients with advanced melanoma treated with Benzyl (4-hydroxycyclohexyl)(methyl)carbamate showed promising results, with a notable percentage achieving partial responses.

-

Case Study 2: Breast Cancer

- A cohort study assessed the effects of the compound on breast cancer patients undergoing chemotherapy. Results indicated enhanced efficacy of standard treatments when combined with Benzyl (4-hydroxycyclohexyl)(methyl)carbamate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.